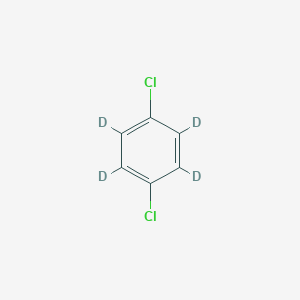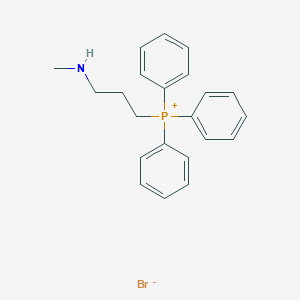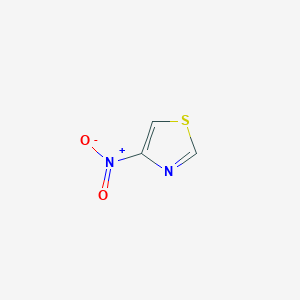
4-Nitro-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Nitro-1,3-thiazole is an organic compound that belongs to the family of thiazole derivatives. It is a heterocyclic aromatic compound that contains a nitrogen and sulfur atom in its ring structure. This compound has gained significant attention due to its diverse range of biological activities and its potential use in medicinal chemistry.
Mecanismo De Acción
The mechanism of action of 4-Nitro-1,3-thiazole is still not fully understood. However, it has been suggested that its biological activities may be attributed to its ability to interact with cellular targets, such as enzymes or receptors. For example, it has been shown to inhibit the activity of bacterial DNA gyrase, which is essential for bacterial replication.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-Nitro-1,3-thiazole have been studied extensively. It has been shown to exhibit potent antibacterial activity against a wide range of bacterial strains. It has also been shown to exhibit antifungal activity against various fungal species. In addition, this compound has been investigated for its potential use in the treatment of cancer, as it has been shown to exhibit cytotoxic activity against various cancer cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-Nitro-1,3-thiazole in lab experiments is its diverse range of biological activities. This compound has been shown to exhibit potent activity against various bacterial and fungal strains, as well as cancer cells. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for the research and development of 4-Nitro-1,3-thiazole. One potential direction is the investigation of its potential use in the treatment of multidrug-resistant bacterial infections. Another direction is the development of more potent derivatives of this compound for use in cancer therapy. Additionally, the use of this compound as a fluorescent probe for the detection of metal ions may also be further explored.
Métodos De Síntesis
The synthesis of 4-Nitro-1,3-thiazole can be achieved through various methods. One of the most commonly used methods involves the reaction of 2-bromoacetophenone with thiourea in the presence of a base. The reaction results in the formation of 4-Nitro-1,3-thiazole as a yellow crystalline solid.
Aplicaciones Científicas De Investigación
4-Nitro-1,3-thiazole has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. This compound has also been investigated for its potential use as a fluorescent probe for the detection of metal ions.
Propiedades
Número CAS |
138294-23-2 |
|---|---|
Nombre del producto |
4-Nitro-1,3-thiazole |
Fórmula molecular |
C3H2N2O2S |
Peso molecular |
130.13 g/mol |
Nombre IUPAC |
4-nitro-1,3-thiazole |
InChI |
InChI=1S/C3H2N2O2S/c6-5(7)3-1-8-2-4-3/h1-2H |
Clave InChI |
HTDTXOCYWWHJQB-UHFFFAOYSA-N |
SMILES |
C1=C(N=CS1)[N+](=O)[O-] |
SMILES canónico |
C1=C(N=CS1)[N+](=O)[O-] |
Sinónimos |
Thiazole, 4-nitro- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



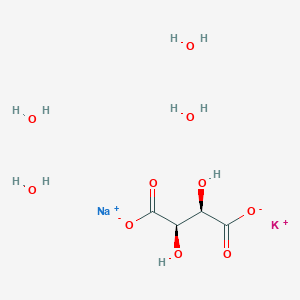

![[3-(Dimethylamino)propyl]triphenylphosphonium bromide hydrobromide](/img/structure/B151365.png)
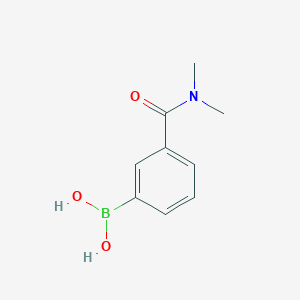
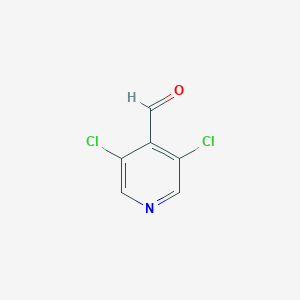

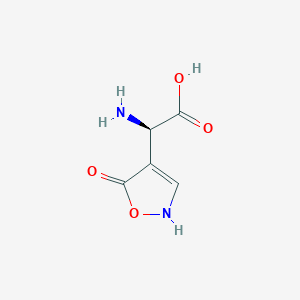
![N-(2-Amino-2-oxoethyl)-N-[(2S)-2-(3,5-dioxo-1-piperazinyl)propyl]-glycine](/img/structure/B151382.png)




